Tert-butyl (2-((4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)amino)-2-oxoethyl)carbamate
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Description
Tert-butyl (2-((4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)amino)-2-oxoethyl)carbamate is a useful research compound. Its molecular formula is C17H21N3O4 and its molecular weight is 331.372. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactivity
Research on compounds structurally related to tert-butyl (2-((4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)amino)-2-oxoethyl)carbamate focuses on their synthesis and reactivity. For instance, studies have demonstrated the preparation and Diels‐Alder reaction of amido substituted furans, highlighting the diverse reactivity of carbamate derivatives in synthesizing complex heterocyclic compounds (Padwa et al., 2003). Similarly, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate reveals its role as an intermediate in producing biologically active compounds (Zhao et al., 2017).
Material Science and Corrosion Inhibition
In material science, derivatives of 8-hydroxyquinoline, structurally related to the queried compound, have been synthesized and evaluated as corrosion inhibitors for carbon steel. This application underscores the compound's relevance in developing novel materials with enhanced durability and performance (Faydy et al., 2019).
Biological Applications and Drug Development
While the focus is not on drug use and side effects, it's noteworthy that structurally related compounds have been evaluated for their medicinal potential. For example, N-tert-butyl isoquine is a 4-aminoquinoline drug candidate developed for antimalarial applications, illustrating the broader class of compounds' potential in therapeutic contexts (O’Neill et al., 2009).
Asymmetric Synthesis and Catalysis
The compound's derivatives have been explored in asymmetric synthesis and catalysis, showcasing their utility in constructing chiral molecules with high stereoselectivity. This aspect is crucial for developing pharmaceuticals and complex organic molecules with defined three-dimensional orientations (Davies et al., 2009).
properties
IUPAC Name |
tert-butyl N-[2-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-10-7-14(21)20-13-8-11(5-6-12(10)13)19-15(22)9-18-16(23)24-17(2,3)4/h5-8H,9H2,1-4H3,(H,18,23)(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOIJYCHVJVICN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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